molecular formula C18H17N3O3S B2501902 N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide CAS No. 897615-63-3

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide

Cat. No. B2501902
CAS RN: 897615-63-3
M. Wt: 355.41
InChI Key: UNIZCFOGDJTNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Heterocyclic compounds, including oxadiazole derivatives, have attracted significant attention due to their diverse biological activities. A study by Aziz‐ur‐Rehman et al. (2016) focused on the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors, highlighting the compound's potential in medicinal chemistry for the development of new therapeutic agents (Aziz‐ur‐Rehman et al., 2016).

  • Another study by M. Faheem (2018) evaluated the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including assessments for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This work demonstrates the compound's versatility in drug discovery and its potential applications in treating various diseases (M. Faheem, 2018).

Antioxidant and Anticancer Activity

  • The antioxidant and anticancer activities of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, bearing oxadiazole moieties, have been explored by Tumosienė et al. (2020). The study found certain derivatives to exhibit antioxidant activity superior to ascorbic acid and demonstrated cytotoxicity against human cancer cell lines, indicating the compound's potential in developing anticancer therapies (Tumosienė et al., 2020).

Corrosion Inhibition

  • In the field of materials science, the application of oxadiazole derivatives, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, has been investigated as corrosion inhibitors for metals in acidic media. Research by Bouklah et al. (2006) and Bentiss et al. (2002) demonstrated the compound's efficacy in inhibiting steel corrosion, suggesting its utility in industrial applications to enhance material longevity (Bouklah et al., 2006); (Bentiss et al., 2002).

Mechanism of Action

properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-23-14-9-7-13(8-10-14)17-20-21-18(24-17)19-16(22)11-12-25-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIZCFOGDJTNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.